4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
Description
4-({4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a pyrimidine-derived compound featuring a benzonitrile moiety linked via a methyl-piperazine bridge. The core structure includes a 6-methylpyrimidine ring substituted with an ethylamino group at position 4 and a piperazine ring at position 2.
Properties
IUPAC Name |
4-[[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-3-21-18-12-15(2)22-19(23-18)25-10-8-24(9-11-25)14-17-6-4-16(13-20)5-7-17/h4-7,12H,3,8-11,14H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRZXPSQXPQHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated solid-phase synthesis techniques or continuous flow reactors to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}butan-1-one (Compound from )
- Structural Difference : Replaces the benzonitrile group with a butan-1-one moiety.
- Synthesis: Reported in quantitative yield, suggesting efficient coupling of the piperazine-pyrimidine core with butanone .
Dapivirine (4-[[4-(2,4,6-Trimethylamino)pyrimidin-2-yl]amino]benzonitrile)
- Structural Difference: Substitutes the ethylamino and methyl groups on the pyrimidine with a trimethylamino group and adds an anilino linker.
- Activity: Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a binding affinity (ΔG = -5.17 kcal/mol) influenced by the trimethylamino group’s bulkiness, which may sterically hinder the target compared to the ethylamino group in the target compound .
Piperazinylmethyl Benzonitrile Derivatives (Compounds 24 and 25 from )
- Structural Features : Retain the benzonitrile and piperazine core but incorporate methoxy- or fluoropiperidinylmethyl groups on a pyridine ring.
- Physicochemical Properties : The fluoropiperidine variant (Compound 25) shows enhanced polarity (logP = -2.3) compared to the methoxy analog (logP = -1.6), suggesting tunable solubility for CNS penetration .
Derivatives with Sulfonamide and Triazine Modifications
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide ()
- Structural Difference : Replaces the benzonitrile with a sulfonamide group linked to a fluorophenyl ring.
- Activity: Sulfonamide groups are known to enhance binding to proteases or kinases via hydrogen bonding. The fluorine atom may improve metabolic stability by blocking cytochrome P450 oxidation .
Triazine Derivatives (5k and 5l from )
- Core Structure : Replaces pyrimidine with triazine, introducing quinazoline or benzyl-piperazine substituents.
- Synthesis and Stability : Compound 5k (yield: 85%, m.p. 283–284°C) shows higher thermal stability than 5l (yield: 69%, m.p. 268–269°C), attributed to the quinazoline group’s rigidity .
Discussion of Structural-Activity Relationships (SAR)
- Pyrimidine vs. Pyrimidine cores (e.g., Dapivirine) are more compact, enhancing target specificity .
- Substituent Effects: The ethylamino group in the target compound may offer a balance between steric bulk and hydrogen-bonding capacity compared to trimethylamino (Dapivirine) or sulfonamide () groups.
- Benzonitrile Utility : The benzonitrile moiety’s electron-withdrawing nature likely stabilizes aromatic interactions in binding pockets, a feature shared with Compound 5k’s trifluoromethyl-benzonitrile group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
